Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate
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Overview
Description
Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate is a complex organic compound that belongs to the class of isoindolinone derivatives Isoindolinones are significant heterocyclic compounds found in various natural products and synthetic biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate typically involves the reaction of 2-acetylbenzonitrile with dimethyl malonate. This reaction proceeds through a cascade mechanism, leading to the formation of the isoindolinone core. The reaction conditions often include the use of a base such as sodium hydride (NaH) and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1-methyl-3-oxoisoindolin-1-yl)acetate: This compound shares a similar isoindolinone core but differs in the substituents attached to the core structure.
Indole derivatives: These compounds also contain a heterocyclic ring system and exhibit various biological activities.
Uniqueness
Methyl 2-(1,3-dioxo-5-phenoxyisoindolin-2-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenoxy group enhances its potential interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H13NO5 |
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Molecular Weight |
311.29 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxo-5-phenoxyisoindol-2-yl)acetate |
InChI |
InChI=1S/C17H13NO5/c1-22-15(19)10-18-16(20)13-8-7-12(9-14(13)17(18)21)23-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
InChI Key |
FREUEWPLMHWRJN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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